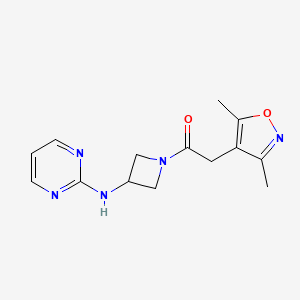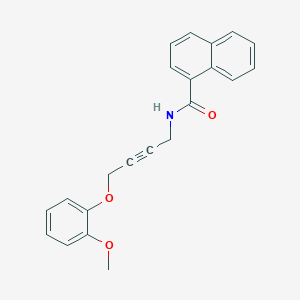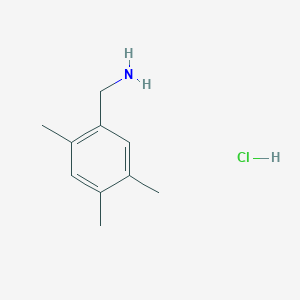
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a small molecule inhibitor that targets specific enzymes and receptors, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Biological Activities
- Antimicrobial and Antitubercular Activities : A series of pyrimidine-azetidinone analogues were synthesized and evaluated for their antimicrobial activity against bacterial and fungal strains, as well as their in vitro antituberculosis activity against Mycobacterium tuberculosis. These compounds show potential in designing antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Synthetic Methodologies
- Efficient Synthesis Techniques : Research has focused on developing efficient synthetic methods for creating heterocyclic compounds, including those incorporating benzothiazole, benzimidazole, and pyrimidine frameworks. These methods aim at synthesizing compounds with potential biological activities, indicating a wide range of scientific applications from medicinal chemistry to materials science (Darweesh et al., 2016).
Chemical Characterization and Applications
- Antifungal and Antibacterial Agents : Novel tetrazoles clubbed with pyrimidine were synthesized and their antimicrobial activity was evaluated, demonstrating the utility of these compounds in developing new antimicrobial agents. Such studies highlight the potential use of complex heterocyclic compounds in addressing drug resistance and developing new therapeutic agents (Bhoge et al., 2021).
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-9-12(10(2)21-18-9)6-13(20)19-7-11(8-19)17-14-15-4-3-5-16-14/h3-5,11H,6-8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLANWCTUOIHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2687375.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2687376.png)

![[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2687381.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2687382.png)
![N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2687389.png)
![tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2687390.png)

![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2687392.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2687393.png)
![2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2687394.png)
![Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B2687396.png)